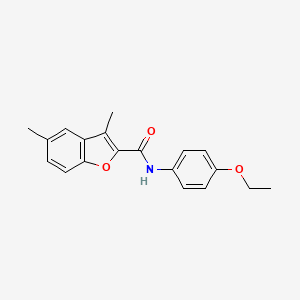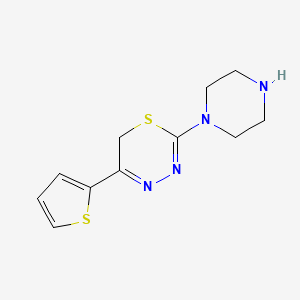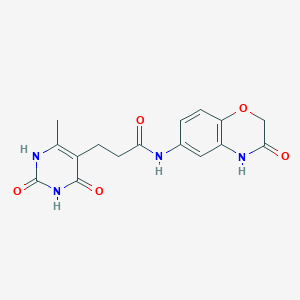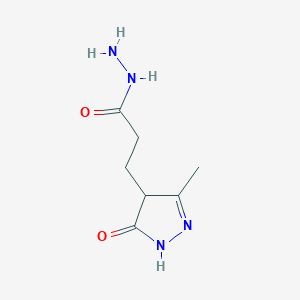
3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one (3-BSOHQ) is a novel small molecule that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound with a unique structure that is composed of a benzyl group attached to a sulfanylidene group, which is then attached to an octahydroquinazolin-4-one moiety. This structure gives the molecule a high degree of flexibility and a wide range of potential applications. 3-BSOHQ has been studied for its ability to act as a catalyst, an inhibitor, and a modulator in various biochemical and physiological processes.
科学的研究の応用
3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one has been studied for its potential applications in various scientific fields. It has been used as a catalyst in the synthesis of various compounds, such as amino acids, peptides, and nucleosides. It has also been studied as an inhibitor of enzymes, such as cytochrome P450, and as a modulator of the activity of various proteins. Additionally, 3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one has been studied for its potential use as an anti-cancer agent, a neuroprotective agent, and an anti-inflammatory agent.
作用機序
The exact mechanism of action of 3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one is not fully understood. However, it is believed to act as a catalyst by facilitating the formation of covalent bonds between two molecules. It is also believed to act as an inhibitor by blocking the active sites of enzymes, such as cytochrome P450. Finally, it is believed to act as a modulator of the activity of proteins by binding to and altering their structure.
Biochemical and Physiological Effects
3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one has been studied for its potential effects on various biochemical and physiological processes. It has been shown to inhibit the activity of enzymes, such as cytochrome P450, and to modulate the activity of proteins. Additionally, it has been studied for its potential effects on cancer cells, neuroprotection, and inflammation.
実験室実験の利点と制限
The main advantage of using 3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one in lab experiments is its low cost and easy availability. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using 3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one in lab experiments. It is not water soluble, making it difficult to use in aqueous solutions. Additionally, the exact mechanism of action of 3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one is not fully understood, which can make it difficult to predict its effects in certain situations.
将来の方向性
There are several potential future directions for the study of 3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one. One potential direction is to further study its potential effects on cancer cells, neuroprotection, and inflammation. Additionally, further research could be conducted to better understand its mechanism of action and to identify potential new applications. Additionally, further research could be conducted to develop new methods for synthesizing 3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one, as well as to develop new derivatives with improved properties. Finally, further research could be conducted to explore the potential of 3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one as a drug delivery system.
合成法
3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one is synthesized through a multi-step process that involves the use of several reagents. The first step involves the reaction of a benzyl bromide with a sulfanylidene-containing compound, such as 2-mercaptoethanol, to form a benzyl sulfanylidene product. This product is then reacted with an octahydroquinazolin-4-one derivative to yield the desired 3-benzyl-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one. The reaction is typically carried out in an inert atmosphere at a temperature of -78°C.
特性
IUPAC Name |
3-benzyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-14-12-8-4-5-9-13(12)16-15(19)17(14)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSDWPKTSSQQDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C(=S)N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6423580.png)
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B6423588.png)


![2-{[4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B6423608.png)
![1-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B6423617.png)
![4-[(1H-1,3-benzodiazol-2-yl)methyl]-N-cyclohexylpiperazine-1-carboxamide](/img/structure/B6423618.png)
![3-{2-[2-(azepane-1-sulfonyl)-4,5-dimethoxyphenyl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6423624.png)
![1-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole](/img/structure/B6423630.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B6423643.png)


![3-methyl-7-[(3-methylphenyl)methyl]-8-[(2-phenylethyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6423667.png)
![3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B6423680.png)